![molecular formula C12H25N3O2 B13456574 tert-butyl N-[2-(piperazin-1-yl)propyl]carbamate CAS No. 1511460-82-4](/img/structure/B13456574.png)
tert-butyl N-[2-(piperazin-1-yl)propyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[2-(piperazin-1-yl)propyl]carbamate: is a chemical compound with the molecular formula C12H25N3O2. It is commonly used in organic synthesis and pharmaceutical research due to its versatile reactivity and functional groups. The compound is characterized by the presence of a piperazine ring, which is a common structural motif in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(piperazin-1-yl)propyl]carbamate typically involves the reaction of piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile or dichloromethane at room temperature. The general reaction scheme is as follows:
Piperazine+tert-Butyl chloroformate→tert-Butyl N-[2-(piperazin-1-yl)propyl]carbamate
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the piperazine ring.
Oxidation and Reduction: The piperazine ring can be oxidized or reduced under specific conditions, leading to various derivatives.
Coupling Reactions: The compound can participate in coupling reactions with other organic molecules, forming more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides or sulfonates in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield N-alkylated piperazine derivatives, while oxidation can produce N-oxide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl N-[2-(piperazin-1-yl)propyl]carbamate is used as a building block in the synthesis of various organic compounds. It is particularly valuable in the development of heterocyclic compounds and as a protecting group for amines.
Biology and Medicine: In medicinal chemistry, the compound is used in the design and synthesis of potential drug candidates. The piperazine ring is a common feature in many pharmaceuticals, including antipsychotics, antihistamines, and anti-infective agents.
Industry: The compound is used in the production of specialty chemicals and intermediates for agrochemicals and pharmaceuticals. Its reactivity and functional groups make it a versatile intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of tert-butyl N-[2-(piperazin-1-yl)propyl]carbamate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The piperazine ring can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl N-[2-(piperazin-1-yl)ethyl]carbamate
- tert-Butyl N-[3-(piperazin-1-yl)propyl]carbamate
- tert-Butyl N-[4-(piperazin-1-yl)butyl]carbamate
Uniqueness: tert-Butyl N-[2-(piperazin-1-yl)propyl]carbamate is unique due to its specific substitution pattern on the piperazine ring. This substitution pattern can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
1511460-82-4 |
|---|---|
Molekularformel |
C12H25N3O2 |
Molekulargewicht |
243.35 g/mol |
IUPAC-Name |
tert-butyl N-(2-piperazin-1-ylpropyl)carbamate |
InChI |
InChI=1S/C12H25N3O2/c1-10(15-7-5-13-6-8-15)9-14-11(16)17-12(2,3)4/h10,13H,5-9H2,1-4H3,(H,14,16) |
InChI-Schlüssel |
BXSWJKNYUSVRQK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNC(=O)OC(C)(C)C)N1CCNCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2,2-Difluoroethyl)sulfanyl]acetic acid](/img/structure/B13456510.png)
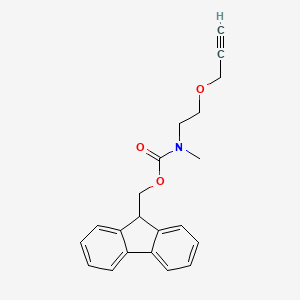
![Ethyl 5,7-dimethyl-2-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13456528.png)
![1-[1-(2,2-difluoroethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride](/img/structure/B13456529.png)
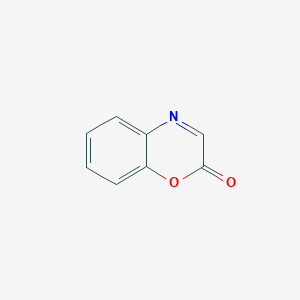
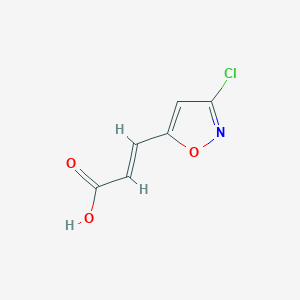

![2,2,2-trifluoro-N-[(4-methylpiperidin-3-yl)methyl]acetamide](/img/structure/B13456541.png)
![(2Z)-4-chloro-N-[(5-chlorothiophen-2-yl)methyl]-3-hydroxy-N-(2-methylpropyl)pent-2-enamide](/img/structure/B13456552.png)
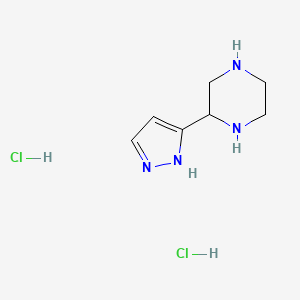
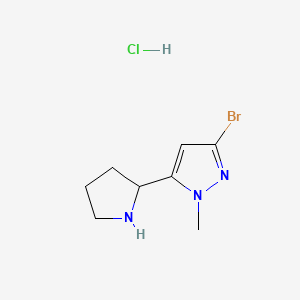
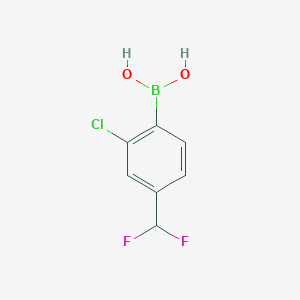

![2-[(2,4-Dichlorothiophen-3-yl)amino]acetic acid hydrochloride](/img/structure/B13456576.png)
